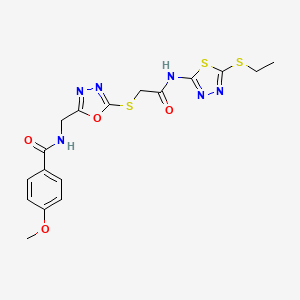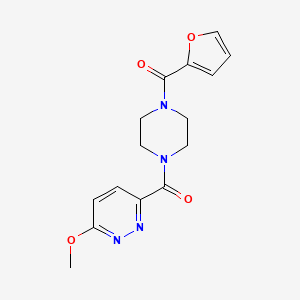
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.317. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Acidic Medium
The compound, related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone, has been investigated for its potential as a corrosion inhibitor. Research indicates that certain organic inhibitors, including those structurally similar to the mentioned compound, show significant inhibition efficiency on the corrosion of mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that decreases the corrosion rate. Specifically, studies involving (4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and its derivatives have demonstrated corrosion inhibition efficiencies of up to 80%, suggesting that similar compounds could offer substantial protection against corrosion in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Compounds related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which share a structural similarity with the discussed compound, have been tested against various bacterial and fungal strains. These studies have revealed that some derivatives exhibit moderate to good antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity
The structural complexity and versatility of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone make it a valuable scaffold for synthesizing novel bioactive compounds. Research efforts have been directed towards the synthesis of novel derivatives with potential pharmacological activities, such as TRPV4 antagonists for pain treatment. These studies involve detailed design, synthesis, and structure-activity relationship (SAR) analysis, demonstrating the compound's utility in medicinal chemistry and drug development processes (Tsuno et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-methoxypyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-13-5-4-11(16-17-13)14(20)18-6-8-19(9-7-18)15(21)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUFUKHLKRLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

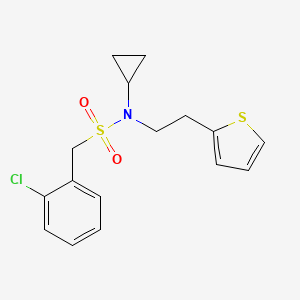

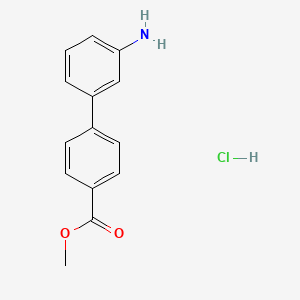
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)
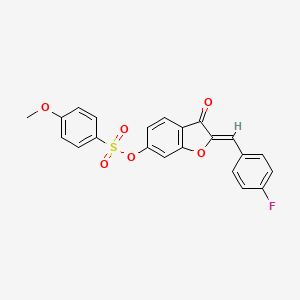

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
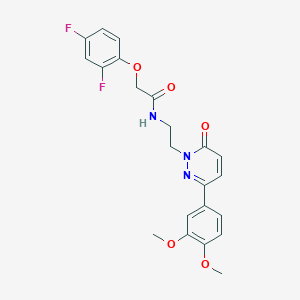
![3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993183.png)
